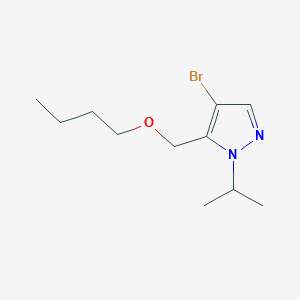
4-Acetamidonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidonicotinic acid (4-AAN) is an organic compound that has been studied extensively in the scientific community due to its potential applications in a variety of areas. 4-AAN is an analog of nicotinic acid, an important coenzyme in many metabolic pathways. Its unique properties make it an attractive target for research in areas such as drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
4-AN exhibits antioxidant activity, which is crucial for combating oxidative stress. It can scavenge free radicals and protect cellular components from damage. Researchers have explored its potential in preventing age-related diseases and promoting overall health .
NAD+ Biosynthesis
4-AN plays a role in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for cellular energy production, DNA repair, and redox reactions. By contributing to NAD+ levels, 4-AN influences various cellular processes .
Cosmeceutical Applications
In skincare, 4-AN has gained attention as an active ingredient. It aligns with high standards for efficacy and safety. Notably, it reduces oxidative stress, inflammation, and pigmentation. Cosmeceutical products containing 4-AN are used for anti-aging purposes .
Acne Vulgaris Management
Studies suggest that 4-AN may help manage acne vulgaris. Its anti-inflammatory properties and impact on sebum production make it a potential candidate for acne treatment .
Melasma Treatment
Melasma, characterized by hyperpigmentation, can be challenging to treat. 4-AN’s ability to regulate melanin production makes it a promising option for melasma management .
Psoriasis Therapy
Psoriasis involves abnormal immune responses and skin inflammation. 4-AN’s anti-inflammatory effects may contribute to psoriasis therapy. Research is ongoing to explore its potential in managing this chronic skin condition .
Wirkmechanismus
Target of Action
4-Acetamidonicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
4-Acetamidonicotinic acid interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where the nicotinamide moiety acts as an electron donor or acceptor .
Biochemical Pathways
The compound affects the metabolic pathways involving nicotinamide coenzymes. These coenzymes are involved in redox metabolism and NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Pharmacokinetics
Niacin is well-absorbed in the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The action of 4-Acetamidonicotinic acid results in the production of nicotinamide coenzymes, which play a crucial role in various metabolic processes . These coenzymes participate in redox reactions, contributing to energy production and other cellular functions .
Eigenschaften
IUPAC Name |
4-acetamidopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWQRLWVSNNJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidonicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)



![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)
![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)



![2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2539194.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)
![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thio}-3-(2-phenylethyl)[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539200.png)